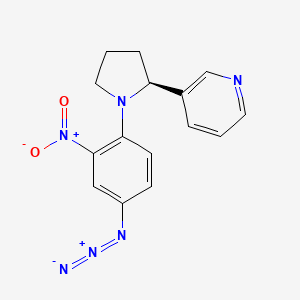

Nap-nornicotine

Description

Structure

3D Structure

Properties

CAS No. |

74660-84-7 |

|---|---|

Molecular Formula |

C15H14N6O2 |

Molecular Weight |

310.31 g/mol |

IUPAC Name |

3-[(2S)-1-(4-azido-2-nitrophenyl)pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C15H14N6O2/c16-19-18-12-5-6-14(15(9-12)21(22)23)20-8-2-4-13(20)11-3-1-7-17-10-11/h1,3,5-7,9-10,13H,2,4,8H2/t13-/m0/s1 |

InChI Key |

DALZAGCGYPZILD-ZDUSSCGKSA-N |

SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])C3=CN=CC=C3 |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])C3=CN=CC=C3 |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])C3=CN=CC=C3 |

Synonyms |

N-4-azido-2-nitrophenylnornicotine NAP-nornicotine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Nornicotine

Strategies for Enantioselective Synthesis of Nornicotine (B190312) Isomers

The pharmacological investigations and structure-activity relationship studies of nornicotine have historically been limited by the lack of availability of its optically pure forms nih.govnih.gov. Consequently, significant efforts have been directed towards developing enantioselective synthetic routes to obtain both R-(+)- and S-(-)-nornicotine isomers in high purity.

One prominent strategy for the enantioselective synthesis of nornicotine involves a two-step procedure that leverages chiral auxiliaries. This method initiates with the condensation of a chiral 2-hydroxy-3-pinanone, specifically either 1R, 2R, 5R-(+)-2-hydroxy-3-pinanone or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone, with 3-(aminomethyl)pyridine (B1677787) to form a chiral ketimine intermediate nih.govnih.gov. This chiral ketimine then undergoes enantioselective C-alkylation using an appropriate halogenoalkane or halogenoalkene species. The subsequent steps involve N-deprotection and a base-catalyzed intramolecular ring closure to yield the desired chirally pure nornicotine enantiomers nih.govnih.gov.

Another reported method for obtaining optically pure nornicotine involves the resolution of racemic nornicotine. This approach entails treating racemic nornicotine with optically pure (-)-menthyl chloroformate. This reaction forms diastereomeric N'-(menthoxycarbonyl)nornicotine derivatives, which can then be separated. Subsequent hydrolysis of the isolated diastereomers yields the optically pure nornicotine enantiomers scirp.org.

The primary goal in enantioselective synthesis is to achieve high stereospecificity and excellent enantiomeric excess (ee), ensuring the production of a single desired isomer with minimal contamination from its enantiomer. The two-step synthetic procedure utilizing chiral pinanone derivatives has been reported to yield R-(+)- and S-(-)-nornicotine enantiomers with excellent enantiomeric excess nih.govnih.gov. Similarly, methods involving the separation of diastereomers, such as those formed with (-)-menthyl chloroformate, are designed to produce optically pure nornicotine scirp.org. The development of such efficient enantioselective syntheses has been crucial for providing isomers in high enantiomeric excess, thereby facilitating more accurate pharmacological and biological studies researchgate.net.

Table 1: Summary of Enantioselective Nornicotine Synthesis Strategies

| Synthetic Strategy | Key Chiral Component/Method | Reported Outcome |

| Two-step procedure | Condensation of 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine to form chiral ketimine, followed by C-alkylation. nih.govnih.gov | Good overall chemical yield, excellent enantiomeric excess of R-(+)- and S-(-)-nornicotine. nih.govnih.gov |

| Resolution of racemic nornicotine | Treatment with optically pure (-)-menthyl chloroformate, separation of diastereomers, and subsequent hydrolysis. scirp.org | Yields optically pure nornicotine. scirp.org |

Synthesis of Nornicotine Analogs and Derivatives

Nornicotine serves as a precursor for several important analogs and derivatives, both naturally occurring and synthetically derived. These derivatives often exhibit distinct biological activities, making their synthesis and study of significant interest.

N-Acylnornicotine (NacNN) compounds represent a class of nornicotine derivatives predominantly found in certain wild Nicotiana species. These compounds are formed in planta through the action of acyltransferase enzymes, which catalyze the acylation of nornicotine allenpress.comallenpress.comnii.ac.jp. For instance, in Nicotiana repanda, nornicotine is acylated in the trichomes to produce NacNN alkaloids, which demonstrate significantly greater toxicity to certain herbivores, such as Manduca sexta, compared to nicotine (B1678760) researchgate.net. Similarly, N-hydroxyacylnornicotine has been identified in the trichome exudate of Nicotiana stocktonii, with studies showing that feeding labeled nornicotine to leaves results in the formation of labeled N-hydroxyacylnornicotine, suggesting a biosynthetic pathway from nornicotine researchgate.net. While these examples primarily describe the biosynthesis of NacNN and related structures in plants, chemical synthesis in a laboratory setting would typically involve acylation reactions of the secondary amine of nornicotine with appropriate acylating agents.

Another significant derivative is N-nitrosonornicotine (NNN), a tobacco-specific nitrosamine (B1359907) and a known carcinogen wikipedia.orgwikipedia.orgchemfaces.com. NNN is formed from nornicotine through a nitrosation reaction, where a nitrosonium group is added to the nitrogen atom of the pyrrolidine (B122466) ring. This process can occur under acidic conditions, such as those present during tobacco curing and processing, or in the stomach when dietary nitrites react with nornicotine wikipedia.org.

The synthesis of nornicotine and its analogs is critical for the design and preparation of research probes aimed at elucidating their biological mechanisms and potential therapeutic applications. The availability of enantiomerically pure nornicotine has been instrumental in overcoming limitations in pharmacological investigations and structure-activity studies nih.govnih.gov. These pure compounds allow researchers to precisely investigate the interactions of specific enantiomers with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) wikipedia.orgchemfaces.com.

Nornicotine itself has been explored as a research probe to study its effects on dopamine (B1211576) transporter (DAT) function and its potential as a treatment for tobacco dependence chemfaces.com. The ability to synthesize various nornicotine analogs, including those with modified structures, enables the systematic exploration of structural requirements for specific biological activities, contributing to the development of new pharmacological tools and potential drug candidates.

Nornicotine Biosynthesis and Metabolic Pathways in Biological Systems

Nicotine (B1678760) N-Demethylation Pathway for Nornicotine (B190312) Formation

The primary route for nornicotine formation in Nicotiana plants is the N-demethylation of nicotine oup.comnih.govallenpress.comreginfo.govresearchgate.netresearchgate.netoup.comnih.gov. This conversion is a crucial metabolic step, particularly during leaf senescence and curing processes in tobacco, where nornicotine levels can increase significantly nih.govreginfo.govresearchgate.netresearchgate.net.

The N-demethylation of nicotine is predominantly catalyzed by a specific subfamily of cytochrome P450 monooxygenases, known as the CYP82E subfamily oup.comreginfo.govresearchgate.netresearchgate.netnih.govuniprot.orgnih.govresearchgate.net. Several members of this gene family have been identified and characterized in Nicotiana tabacum, each contributing to varying degrees to nornicotine production. Key enzymes include CYP82E4, CYP82E5v2, and CYP82E10 nih.govoup.comnih.govreginfo.govoup.comnih.govnih.gov.

CYP82E4: This enzyme is recognized as a major nicotine N-demethylase (NND), particularly responsible for the significant increase in nornicotine during leaf senescence and curing nih.govreginfo.govoup.comnih.gov. Its expression is highly induced by abiotic and biotic treatments that lead to leaf senescence, such as air-curing, ethylene, and tobacco mosaic virus infection reginfo.gov.

CYP82E5v2: This gene encodes an NND that mediates nicotine to nornicotine conversion, with higher transcription levels observed in green leaves compared to CYP82E4, which dominates in senescing leaves nih.gov. It contributes to nornicotine production in green leaves nih.gov.

CYP82E10: Identified as another functional NND gene, CYP82E10 originated from the Nicotiana sylvestris ancestral parent of modern tobacco nih.govreginfo.govnih.gov. It has minor N-demethylase activity, primarily expressed in roots oup.comnih.gov.

The oxidative N-demethylation mediated by CYP82E4 is believed to produce an unstable intermediate that spontaneously breaks down into nornicotine and formaldehyde (B43269) oup.com.

The genetic regulation of nornicotine biosynthesis, particularly through N-demethylases, has been extensively studied due to its implications for reducing undesirable NNN levels in tobacco products nih.govoup.comnih.govreginfo.govgoogle.com.

Research has demonstrated that the nornicotine content in tobacco is largely determined by the expression levels of CYP82E genes oup.com. For instance, in "converter" tobacco plants, high transcript accumulation of CYP82E4 is observed during senescence and air-curing, leading to significant nicotine-to-nornicotine conversion reginfo.gov. Conversely, in "non-converter" plants, CYP82E4 transcript accumulation is negligible reginfo.gov.

Genetic manipulation efforts, such as chemical mutagenesis and gene knockout strategies, have been employed to reduce nornicotine levels. Combining knockout mutations in multiple NND genes, specifically CYP82E4, CYP82E5, and CYP82E10, has resulted in a substantial reduction in nornicotine content in tobacco plants, reaching levels as low as approximately 0.5% of total alkaloid content in triple mutants nih.govoup.comnih.govreginfo.gov. This reduction is considered a promising strategy for lowering NNN levels in tobacco products nih.govnih.govreginfo.gov. Interestingly, a triple mutation in these genes in flue-cured tobacco not only decreased nornicotine but also significantly reduced nicotine levels, suggesting a potential negative regulatory relationship between nicotine demethylation and nicotine biosynthesis nih.govnih.govtandfonline.com.

Transcription factors (TFs), such as basic region/leucine zipper (bZIP) type transcription factors, are also involved in regulating the conversion of nicotine to nornicotine by influencing the expression of NND genes google.com.

Table 1: Key Cytochrome P450 Enzymes (CYP82E Subfamily) in Nicotine N-Demethylation

| Enzyme Name | Primary Expression/Activity Site | Contribution to Nornicotine Formation | Reference |

| CYP82E4 | Senescing leaves, curing | Major NND, highly inducible | nih.govreginfo.govoup.comnih.gov |

| CYP82E5v2 | Green leaves | Minor NND | nih.govnih.gov |

| CYP82E10 | Roots | Minor NND | nih.govreginfo.govoup.comnih.gov |

| CYP82E2, E3 | Non-functional | No NND activity | oup.comreginfo.govnih.gov |

| CYP82E21 | Ovary | Minor, unlikely to contribute broadly | nih.govnih.govtandfonline.com |

Subcellular Compartmentalization of Nornicotine Biosynthetic Enzymes and Alkaloid Accumulation

Alkaloid biosynthesis in plants is a highly compartmentalized process, with enzymes localized in different subcellular compartments, which can influence the efficiency and regulation of the pathways plos.orgresearchgate.netmdpi.commdpi.comannualreviews.org.

Roots as Primary Synthesis Site: Nicotine, the precursor for N-demethylated nornicotine, is primarily synthesized in the roots of Nicotiana plants allenpress.comnih.gov. After synthesis in root cortical cells, nicotine is translocated to the leaves via the xylem and stored in leaf vacuoles allenpress.comoup.com.

Leaves as Primary Metabolism Site: The N-demethylation of nicotine to nornicotine largely occurs in the leaves allenpress.comoup.com.

Specific Enzyme Localizations:

Peroxisomes: N-Methylputrescine Oxidase (MPO1), involved in the de novo pathway, is targeted to peroxisomes, and this localization is essential for its function in alkaloid biosynthesis in cultured tobacco cells nih.gov.

Vacuoles: While not directly involved in nornicotine formation, other enzymes in the broader alkaloid pathway, such as berberine (B55584) bridge enzyme-like proteins (BBLs) involved in a late oxidation step of nicotine biosynthesis, have been found to be localized in vacuoles nih.gov. This highlights the general principle of vacuolar accumulation of alkaloids.

The spatial separation of biosynthetic enzymes within different cellular organelles plays a vital role in regulating alkaloid production and accumulation, facilitating the channeling of precursors and products mdpi.comannualreviews.org.

Nornicotine Metabolism in Diverse Organisms

Nornicotine (PubChem CID: 91462) is a secondary alkaloid that plays a significant role in the metabolism of nicotine (PubChem CID: 89594) across different biological systems, including plants and mammals. Its formation primarily occurs through the N-demethylation of nicotine. wikipedia.orgwikipedia.orgsigmaaldrich.comwikipedia.org

In tobacco plants (Nicotiana species), nornicotine is generated through the oxidative N-demethylation of nicotine. wikipedia.orgwikipedia.org This crucial conversion is catalyzed by a group of cytochrome P450 enzymes belonging to the CYP82E family, specifically including CYP82E4, CYP82E5, and CYP82E10. wikipedia.orgwikipedia.orgnih.govnih.govnih.govnih.gov This process is particularly pronounced during the ripening and curing stages of tobacco leaves. wikipedia.org Research has shown that overexpression of nicotine demethylase (NtomCYP82E4) in tobacco BY-2 cells can trigger nornicotine synthesis, which can be further stimulated by feeding the precursor, nicotine. nih.gov

In mammals, such as rabbits, nornicotine can also be formed from nicotine by enzymatic preparations from liver extracts. wikipedia.orgmitoproteome.org In humans, nornicotine is a recognized metabolite within the nicotine metabolism pathway, with a substantial portion of urinary nornicotine derived from nicotine metabolism. sigmaaldrich.comfishersci.at

Biochemical Pathways Leading to N-Nitrosonornicotine (NNN) as a Metabolite Precursor

Nornicotine is a direct precursor to the highly potent tobacco-specific nitrosamine (B1359907) (TSNA), N-Nitrosonornicotine (NNN) (PubChem CID: 27919). wikipedia.orgwikipedia.orgnih.govnih.govnih.govfishersci.dknih.govnih.gov The formation of NNN from nornicotine primarily occurs via a nitrosation reaction. nih.govfishersci.dknih.gov This process is largely non-enzymatic and is influenced by environmental conditions, particularly acidic environments and the presence of nitrous acid (HNO2). nih.govnih.gov

The nitrosation of nornicotine can occur at low rates during the plant's life but intensifies significantly during the leaf drying and curing periods of tobacco. nih.gov In humans, NNN can also be formed in the acidic conditions of the stomach, where dietary or endogenous nitrites react with nornicotine (either present as a minor metabolite of nicotine or as an impurity in nicotine replacement therapies). nih.gov

The biochemical pathway involves nornicotine gaining a nitrosonium (N=O) group on its nitrogen atom, leading to the formation of NNN. nih.gov

Identification and Characterization of Other Metabolic Transformations of Nornicotine

Beyond its role as a precursor to NNN, nornicotine undergoes various other metabolic transformations in diverse organisms.

In rabbits, in vitro studies involving the incubation of nornicotine with liver extracts have demonstrated its conversion to demethylcotinine (B1617110) (PubChem CID: 413). wikipedia.orgmitoproteome.org

Microbial degradation pathways also contribute to nornicotine metabolism. For instance, the nicotine-degrading bacterium Shinella sp. strain HZN7 has been shown to transform nornicotine into several distinct products. nih.gov Key transformations identified include:

6-hydroxy-nornicotine : This compound is formed from nornicotine, with the two-component nicotine dehydrogenase (NctA) (encoded by nctA1 and nctA2 genes) being responsible for this conversion. nih.gov

6-hydroxy-myosmine (PubChem CID: 137001840): This metabolite is produced from 6-hydroxy-nornicotine through the catalytic action of 6-hydroxy-nicotine oxidase (NctB). nih.gov

6-hydroxy-pseudooxy-nornicotine (PubChem CID: 439476): This compound is formed via the spontaneous hydrolysis of 6-hydroxy-myosmine. nih.gov

Furthermore, NNN itself, once formed, undergoes subsequent metabolic transformations. In both in vitro and in vivo studies across laboratory animals and humans, NNN is metabolized primarily by cytochrome P450 enzymes (CYP450s) through 2′- and 5′-hydroxylation pathways. nih.govuni.lu These hydroxylation reactions lead to the formation of reactive electrophiles that can bind to DNA. uni.lu In humans, 2′-hydroxylation appears to be the more prevalent pathway. nih.gov

Other metabolic fates of NNN include:

Pyridine (B92270) N-oxidation : NNN can be oxidized to yield NNN-N-oxide (PubChem CID: 153792). chem960.com

Pyridine N-glucuronidation : NNN can undergo glucuronidation to form NNN-N-glucuronide (PubChem CID: 90477161). chem960.comcaymanchem.com

Denitrosation and oxidation : These processes can lead to the formation of myosmine (B191914) (PubChem CID: 442649) or norcotinine (B101708) (PubChem CID: 413). chem960.com Norcotinine can be further oxidized to norcotinine-N-oxide. chem960.com

3′-hydroxynorcotinine (PubChem CID: 107963): NNN is also metabolized to this compound, although the precise pathway for its formation from NNN is not fully elucidated. chem960.com This metabolite is also known as 3'-hydroxycotinine and is a major nicotine metabolite found in human urine. nih.govpharmacycouncil.org

Table 1: Key Metabolic Transformations of Nornicotine and its Derivatives

| Precursor Compound | Metabolite(s) Formed | Organism/System | Enzymes/Mechanism Involved |

| Nicotine | Nornicotine | Tobacco plants, Rabbit liver, Humans | Nicotine N-demethylase (CYP82E family in tobacco) wikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.govnih.govnih.govmitoproteome.org |

| Nornicotine | N-Nitrosonornicotine (NNN) | Tobacco (curing/processing), Human (stomach) | Nitrosation (non-enzymatic, acidic conditions, nitrous acid) wikipedia.orgnih.govnih.govnih.govfishersci.dknih.govnih.gov |

| Nornicotine | Demethylcotinine | Rabbit liver | Enzymatic oxidation wikipedia.orgmitoproteome.org |

| Nornicotine | 6-hydroxy-nornicotine | Shinella sp. strain HZN7 | Nicotine dehydrogenase (NctA) nih.gov |

| 6-hydroxy-nornicotine | 6-hydroxy-myosmine | Shinella sp. strain HZN7 | 6-hydroxy-nicotine oxidase (NctB) nih.gov |

| 6-hydroxy-myosmine | 6-hydroxy-pseudooxy-nornicotine | Shinella sp. strain HZN7 | Spontaneous hydrolysis nih.gov |

| NNN | Hydroxylated NNN (2′- and 5′-) | Human, Laboratory animals | Cytochrome P450 enzymes (CYP450s) nih.govuni.lu |

| NNN | NNN-N-oxide | Human, Laboratory animals | Pyridine N-oxidation chem960.com |

| NNN | NNN-N-glucuronide | Human, Laboratory animals | Pyridine N-glucuronidation chem960.comcaymanchem.com |

| NNN | Myosmine, Norcotinine | Human, Laboratory animals | Denitrosation and oxidation chem960.com |

| NNN | 3′-hydroxynorcotinine | Human, Laboratory animals | Metabolic transformation (pathway unclear from NNN) chem960.com |

Advanced Analytical Methodologies for Nornicotine Research Applications

Chromatographic Techniques for Nornicotine (B190312) Detection and Quantitation

Chromatographic methods, often combined with mass spectrometry, are indispensable for analyzing nornicotine in complex matrices like tobacco and biological samples. These techniques offer robust solutions for both qualitative and quantitative assessments.

Ultraperformance Convergence Chromatography with Tandem Mass Spectrometry (UPC2-MS/MS)

Ultraperformance Convergence Chromatography (UPC2), a variant of supercritical fluid chromatography (SFC), combined with tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the analysis of nornicotine, particularly for its enantioseparation researchgate.netlcms.cz. This technique leverages the advantages of supercritical fluid chromatography and ultrahigh-performance liquid chromatography, offering better control of analyte retention and high-sensitivity determination researchgate.net.

A method developed for the enantioseparation of (R)-(+)-nornicotine and (S)-(-)-nornicotine enantiomers in tobacco demonstrated successful separation within 5 minutes. This was achieved by adding ammonium (B1175870) hydroxide (B78521) to the co-solvent, resulting in a high resolution (Rs = 4.76) on an immobilized cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) chiral stationary phase nih.govresearchgate.net. UPC2-MS/MS has also been utilized for the analysis of nornicotine, alongside other minor alkaloids like anabasine (B190304), anatabine (B1667383), and cotinine, in smoke condensates and aerosols from various tobacco products researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem variant, GC-MS/MS, are widely used for the analysis of tobacco alkaloids, including nornicotine nih.govresearchgate.netresearchgate.net. GC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers enhanced sensitivity and selectivity by minimizing background interferences compared to traditional GC-MS or GC-NPD (Nitrogen-Phosphorus Detection) nih.gov.

A method employing GC-MS/MS has been reported for the quantitation of five minor tobacco alkaloids, including nornicotine, in cigarette filler and various tobacco species. This method demonstrated excellent linearity (>0.995), low detection limits (0.03–0.12 µg/g), high accuracy (96.8–112.4%), and precision (C.V., 0.4–3.3%) nih.govacs.org. Typical concentrations of nornicotine in cigarette filler from popular brands ranged from 659 to 986 µg/g nih.govacs.orgcdc.gov. GC-MS has also been used to analyze nornicotine alongside other nicotine-related alkaloids in tobacco and cigarette smoke researchgate.net.

High-Throughput Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

High-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS methods are crucial for the rapid and sensitive determination of nornicotine and its derivatives in various matrices, including tobacco leaves and biological fluids like urine bohrium.comacs.orgnih.gov. These techniques are particularly valuable for studies involving large sample sets or low analyte concentrations.

A rapid high-pressure LC-MS/MS method was developed for the simultaneous determination of nicotine (B1678760) and its derivatives, including nornicotine, in tobacco leaves bohrium.com. This method achieved limits of detection (LOD) and quantification (LOQ) of 0.1 ng/mL and 0.3 ng/mL for nornicotine, respectively, with recoveries ranging from 86.1% to 102.2% bohrium.com. For urine analysis, a high-throughput capillary LC-ESI/MS/MS method was developed, allowing robust quantitation of nornicotine even in the presence of much higher concentrations of nicotine acs.orgnih.govacs.org. In this method, nornicotine had an LOQ of 0.6 ng/mL and was detected in all analyzed smoker urine samples, with median concentrations around 98.9 ng/mL acs.orgacs.org.

Enantioseparation Methodologies for Nornicotine Isomers

Nornicotine exists as two enantiomers, (R)-(+)-nornicotine and (S)-(-)-nornicotine, which can have distinct biological activities nih.govresearchgate.net. Therefore, their enantioseparation is critical for understanding their individual roles and effects.

Application of Chiral Stationary Phases in Chromatography

Chiral stationary phases (CSPs) are fundamental to enantioseparation in chromatography, allowing for the direct separation of enantiomers without prior derivatization.

UPC2 with Chiral Stationary Phases : As mentioned, UPC2-MS/MS has been effectively used for nornicotine enantioseparation. An immobilized cellulose tris-(3,5-dichlorophenylcarbamate) chiral stationary phase achieved excellent resolution of (R)-(+)-nornicotine and (S)-(-)-nornicotine within 5 minutes nih.govresearchgate.net. Other polysaccharide-based CSPs, such as amylose (B160209) tris-3,5-dimethylphenylcarbamate and cellulose tris-3-chloro-4-methylphenylcarbamate columns, have also been investigated for chiral recognition of various analytes, including nornicotine researchgate.net.

Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases : Chiral SFC, often coupled with UV-VIS detection, has been optimized for the quantitative analysis of nornicotine enantiomer distributions. Columns like Chiralpak IG-3 have been successfully employed, with optimized conditions including specific modifier types (e.g., isopropyl alcohol) and additives (e.g., diethylamine) to achieve good resolution oup.com.

Liquid Chromatography (LC) with Chiral Stationary Phases : LC methods have also utilized various CSPs for nornicotine enantioseparation. Macrocyclic glycopeptide-based CSPs, such as NicoShell, have been developed and successfully applied for the resolution of nicotine and nornicotine enantiomers in tobacco products mdpi.com. Other studies have explored derivatized cellulose-based chiral stationary phases in normal phase mode for separating (±) nornicotine sciendo.comacs.org. For nornicotine enantiomer separation, the LUX Cellulose-2 column has been shown to provide high-resolution separation nih.gov.

Derivatization Strategies for Diastereomeric Separation and Analysis

Derivatization strategies involve reacting enantiomers with a chiral reagent to form diastereomers, which then can be separated on achiral chromatographic columns. This approach is particularly useful when direct enantioseparation on CSPs is challenging or less efficient.

One notable derivatization strategy for nornicotine enantioseparation involves forming diastereomeric salts with chiral acids. For instance, (S)-nornicotine has been isolated with high enantiomeric excess (92% ee) by forming diastereomeric salts with N-lauroyl-(R)-alanine in a mixture of methyl tert-butyl ether (MTBE) and chloroform (B151607) researcher.life. The structures of these salts can be determined by X-ray diffraction (XRD) to understand the mechanism of enantiodiscrimination during crystallization researcher.life.

Another approach involves converting plant alkaloids containing primary or secondary amine nitrogens, such as nornicotine, into their Fmoc-L-Ala-alkaloid analogues. These diastereomeric mixtures can then be analyzed by high-pressure liquid chromatography (HPLC) with mass spectrometry (MS) and ultraviolet (UV) detection to determine enantiomeric ratios capes.gov.br. This method offers a cost-effective way to analyze enantiomeric ratios in small plant material samples capes.gov.br. Furthermore, demethylating nicotine to nornicotine, followed by conversion into an amide derivative with a chiral acid (e.g., (−)-camphanic chiral acid), allows for the separation of the resulting diastereomeric amide derivatives on a capillary GC column acs.orgnih.gov.

Spectroscopic and Polarimetric Methods for Enantiomeric Purity Assessment

The accurate determination of the enantiomeric purity of nornicotine is critical in research due to potential differences in biological activity and metabolic fate between its stereoisomers. Spectroscopic and polarimetric methods offer valuable tools for this assessment.

Spectroscopic Methods: Electronic Circular Dichroism (ECD) and Ultraviolet (UV) absorption spectroscopy have been utilized to characterize the enantiomers of nornicotine. Studies have reported the ECD and UV absorption spectra of (S)-nornicotine in aqueous solutions at varying pH levels, with measurements typically conducted between 300 nm and 190 nm. These analyses reveal distinct spectroscopic properties between enantiomers, particularly in the far UV region where ECD spectra diverge considerably upon acidification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is a common technique for identifying and quantifying enantiomers. While often applied to nicotine, these methods are extensible to nornicotine. For instance, 1H NMR spectroscopy, in the presence of chiral complexing agents like 1,1′-binaphthyl-2,2′-diylphosphoric acid, can induce distinct signal splitting for enantiomers, allowing for the determination of enantiomeric composition. acs.orgnih.gov 13C NMR spectroscopy has also been demonstrated as a useful method for assessing enantiomeric ratios, particularly when using chiral lanthanide complexes, and is often preferred over 1H NMR due to broader proton resonances and sensitivity to small changes in analyte-complex ratios. acs.orgnih.gov

Polarimetric Methods: Polarimetry, which measures the optical rotation (α) of a compound, can be employed to determine the enantiomeric excess of optically active substances like nornicotine. While less frequently used for complex sample matrices such as e-liquids, it can serve as a confirmatory method for results obtained from NMR experiments. Optically active enantiomers are characterized by specific rotations; for example, (S)-nicotine and (R)-nicotine have specific rotations of -169° and +169°, respectively. acs.orgnih.govresearchgate.net

Chromatographic-Spectroscopic Combinations: Chiral Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also highly effective for separating and quantifying nornicotine enantiomers. Chiral GC analysis, often employing dimethylated cyclodextrin (B1172386) GC columns, has been used to determine the enantiomeric purity of (S)-nornicotine, with reported purities greater than 99%. nih.govresearchgate.net LC-MS/MS chiral chromatography has also demonstrated excellent separation of (R)- and (S)-nornicotine. coresta.org

Isotopic Labeling and Advanced Spectrometry in Nornicotine Metabolic Tracing

Isotopic labeling is a powerful technique used to track the passage of an isotope through chemical reactions, metabolic pathways, or biological systems. This involves replacing one or more specific atoms in a molecule with their stable (e.g., 13C, 2H, 15N) or radioactive isotopes, allowing researchers to follow the fate of these labeled atoms through various transformations. scbt.comwikipedia.orgbitesizebio.com

Advanced Spectrometry in Metabolic Tracing: Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn), is a primary detection method for isotopically labeled compounds. By detecting differences in an isotope's mass, MS can identify and quantify labeled metabolites. wikipedia.orgbitesizebio.comnih.govcreative-proteomics.com Nuclear Magnetic Resonance (NMR) also detects isotopic differences, providing information about the position of labeled atoms within product structures, which helps elucidate reaction pathways. wikipedia.orgbitesizebio.com

Nornicotine Metabolic Tracing Applications: Nornicotine is a significant metabolite of nicotine, and its own metabolic pathways are of considerable interest. For instance, nornicotine can undergo nitrosation to form N-nitrosonornicotine (NNN), a potent carcinogen. wikipedia.orgwikipedia.org Isotopic labeling studies, often coupled with HRMS-based methods, are crucial for comprehensively profiling nornicotine metabolites in biological samples, such as urine. These studies aim to identify specific urinary metabolites that can serve as improved biomarkers for monitoring nornicotine exposure and metabolic activation. nih.gov

The workflow typically involves optimizing sample purification, high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis, and data processing to identify putative metabolites. Structures of candidate metabolites are proposed based on their MS2 and MS3 spectra, and confirmed by comparison with isotopically labeled standards. nih.gov For example, deuterated nornicotine (d4-nornicotine) is commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for the quantitative determination of nornicotine, demonstrating the practical application of isotopic labeling in analytical research. coresta.orgsigmaaldrich.com

Table 1: Key Isotopes and Spectrometric Techniques for Metabolic Tracing

| Isotope Type | Common Isotopes Used | Spectrometric Techniques | Application in Metabolic Tracing |

| Stable | 13C, 2H, 15N | Mass Spectrometry (MS, HRMS, MS/MS), NMR Spectroscopy | Tracing flow of metabolites, identifying new metabolites, understanding metabolic perturbations. scbt.comwikipedia.orgbitesizebio.comnih.govcreative-proteomics.com |

| Radioactive | 14C, 3H, 11C | Scintillation Analysis, Autoradiography | Tracing overall metabolic fate, pharmacokinetic studies. wikipedia.orgnih.gov |

Method Validation and Inter-Laboratory Comparability in Nornicotine Analytical Research

Rigorous method validation and inter-laboratory comparability studies are essential to ensure the accuracy, precision, and reliability of analytical data in nornicotine research.

Method Validation: Analytical methods for nornicotine quantification are validated against several key parameters to ensure their suitability for intended use. These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. snmjournals.orgcoresta.orgresearchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range. For nornicotine, methods have demonstrated linearity with R2 values typically greater than 0.99 over a wide range of concentrations. snmjournals.orgcoresta.orgresearchgate.netnih.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes intra-day (repeatability) and inter-day (intermediate precision) variability, often expressed as % Relative Standard Deviation (RSD). Acceptable precision is generally within USP limits of < 2.0% RSD for multiple injections. snmjournals.orgnih.gov

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. Average recoveries for nornicotine and related compounds in e-liquids and aerosols have been reported between 85.2% and 111%. coresta.org

Robustness: The capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This might include variations in column temperature, mobile phase composition and pH, flow rate, and detection wavelength. snmjournals.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest analyte concentration in a sample that can be detected (LOD) or quantitatively determined with acceptable precision and accuracy (LOQ). For nornicotine, reported LODs and LOQs vary depending on the matrix and method, but can be as low as 0.6 ng/mL in urine or 1 ng and 3.3 ng respectively for (+) nornicotine in HPLC analysis. snmjournals.orgcoresta.orgnih.govnih.gov

Table 2: Example Validation Parameters for Nornicotine Analytical Methods

| Parameter | Method Example (Matrix) | Typical Range/Value | Reference |

| Linearity (R2) | RP-HPLC (11C-Nicotine injectable) | > 0.99 | snmjournals.org |

| Linearity (R2) | LC-MS/MS (e-liquids, aerosols) | > 0.995 | coresta.org |

| Linearity (R2) | LC-MS/MS (human meconium) | > 0.99 | nih.gov |

| Precision (% RSD) | RP-HPLC (11C-Nicotine injectable) | < 2.0% | snmjournals.org |

| Precision (% RSD) | LC-MS/MS (e-liquids) | < 5.0% | coresta.org |

| Precision (% RSD) | LC-MS/MS (e-cig aerosols) | < 8.8% | coresta.org |

| LOD (ng) | RP-HPLC ((+) Nornicotine) | 1 ng | snmjournals.org |

| LOQ (ng) | RP-HPLC ((+) Nornicotine) | 3.3 ng | snmjournals.org |

| LOQ (µg/g) | LC-MS/MS (e-liquids, nornicotine) | 0.781 µg/g (cotinine), up to 5.48 µg/g (nicotine-N-oxide) | coresta.org |

| LOQ (ng/mL) | LC-MS/MS (urine, nornicotine) | 0.6 ng/mL | nih.gov |

| LOQ (ng/g) | LC-MS/MS (human meconium, nornicotine) | 5 ng/g | nih.gov |

For minor tobacco alkaloids like nornicotine, collaborative studies have been conducted to evaluate the suitability of analytical methodologies. For example, a collaborative study involving 15 laboratories aimed to determine nornicotine and anabasine in tobacco and tobacco products using a GC-MS method. While such studies are vital for establishing repeatability and reproducibility values, they can also highlight challenges, such as high variation in results, particularly for nornicotine, indicating the need for further method optimization and standardization. coresta.org Ensuring inter-laboratory comparability is particularly important in regulatory science and public health research, where consistent and reliable data are paramount. biorxiv.orgcoresta.orgnih.gov

Pharmacological Characterization of Nornicotine and Its Enantiomers

Nornicotine (B190312) as a Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist

Nornicotine functions as an agonist at various nAChR subtypes, modulating synaptic transmission by regulating neurotransmitter release. researchgate.netnih.gov While sharing some biological effects with nicotine (B1678760), nornicotine exhibits differences in potency and selectivity across nAChR subtypes. ontosight.aiontosight.ai Generally, nornicotine has a lower affinity for [³H]nicotine-sensitive sites in the brain compared to nicotine, with a reported Ki of approximately 25 nM for nornicotine versus 1.0 nM for nicotine. nih.gov

In Vitro Receptor Binding Affinity and Ligand-Receptor Interaction Studies

In vitro studies have characterized nornicotine's binding affinity to various nAChR subtypes. Research involving the displacement of [³H]nicotine from rat brain membranes, a process thought to primarily involve the α4β2 nAChR subtype, revealed that R-(+)-nornicotine exhibited a higher binding affinity (Ki = 17.3 ± 0.2 nM) compared to S-(-)-nornicotine (Ki = 34.3 ± 2.4 nM). nih.gov This suggests that the R-(+) enantiomer binds more potently to these sites. Furthermore, S-(-)-nornicotine has been shown to interact with the [³H]methyllycaconitine binding site, indicative of its interaction with α7* nAChR subtypes, with a Ki value of 1340 nM. researchgate.net

The interaction of nicotinoids, including nornicotine, with nAChRs involves specific amino acid residues within the receptor's binding pocket. For instance, the Tyr204 residue is believed to form strong hydrogen bonds with nornicotine, and changes in its orientation can alter interactions with the C-Loop domain's cysteines, a region critical for receptor activation. chemrxiv.org

Table 1: Nornicotine and Enantiomer Binding Affinities (Ki) at nAChR Subtypes

| Compound | Target nAChR Subtype | Ki (nM) | Reference |

| S-(-)-Nornicotine | Rat brain membranes (α4β2) | 34.3 ± 2.4 | nih.gov |

| R-(+)-Nornicotine | Rat brain membranes (α4β2) | 17.3 ± 0.2 | nih.gov |

| S-(-)-Nornicotine | [³H]methyllycaconitine binding site (α7*) | 1340 | researchgate.net |

| (±)-Nornicotine | [³H]nicotine-sensitive sites (brain) | 25 | nih.gov |

Functional Activation Profiles at Diverse nAChR Subtypes (e.g., α4β2, α7, α3β4)

Nornicotine acts as an agonist, eliciting concentration-dependent, Ca²⁺-dependent, and mecamylamine-sensitive increases in dopamine (B1211576) release from rat striatal and nucleus accumbens slices, indicating its agonistic action at nAChR subtypes that modulate dopamine release. researchgate.net Studies using Xenopus oocytes have provided insights into nornicotine's functional activation profiles at specific nAChR subtypes:

α7 nAChRs: These receptors are highly responsive to nornicotine, with an approximate EC50 of 17 µmol/L and a maximal current response (Imax) of 50% relative to acetylcholine (ACh). nih.gov

α6-containing nAChRs: Receptors containing the ligand-binding domain of the α6 subunit (e.g., in an α6/α3 chimera) also show strong responsiveness to nornicotine, exhibiting an approximate EC50 of 4 µmol/L and an Imax of 50% compared to ACh. nih.gov

α4β2 nAChRs: Nornicotine is recognized as an agonist for the α4β2 subtype, which is the major high-affinity nAChR in the mammalian brain. sigmaaldrich.comufl.eduusp.brnih.gov

Nornicotine can also induce desensitization of nicotinic receptors, although with approximately 12-fold lower potency than S-(-)-nicotine, suggesting shared receptor subtypes are involved in this process. ebi.ac.uk

Table 2: Nornicotine Functional Potency (EC50) at nAChR Subtypes

| Compound | Target nAChR Subtype | EC50 (µM) | Imax (% of ACh) | Reference |

| Nornicotine | α7 | ~17 | 50% | nih.gov |

| Nornicotine | α6-containing (α6/α3 chimera) | ~4 | 50% | nih.gov |

Enantioselective Pharmacology of Nornicotine

Nornicotine exists as two enantiomeric forms, S-(-)-nornicotine and R-(+)-nornicotine, which possess distinct neurochemical and behavioral profiles. nih.govresearchgate.net The availability of optically pure forms of these enantiomers has historically been a limiting factor in their comprehensive pharmacological investigation. researchgate.netresearchgate.net However, advancements in synthetic procedures have facilitated their study, revealing significant differences in their interactions with nAChRs. researchgate.netmdpi.com

Differential Interactions of R-(+) and S-(-) Nornicotine with nAChR Subtypes

The enantiomers of nornicotine exhibit differential interactions with various nAChR subtypes, leading to distinct pharmacological effects. In studies examining dopamine release, R-(+)-nornicotine was found to be approximately two-fold more potent than S-(-)-nornicotine in stimulating dopamine release from the reward-relevant nucleus accumbens. nih.govebi.ac.ukresearchgate.net Conversely, S-(-)-nornicotine was about two-fold more effective than R-(+)-nornicotine in evoking dopamine release from rat striatal slices, an effect thought to involve the α3β2 nAChR subunit. nih.govresearchgate.net These differential effects suggest the involvement of distinct nAChR subtypes in different brain regions for each enantiomer. ebi.ac.uk

While some in vitro binding studies on rat brain membranes (implicating the α4β2 subtype) showed R-(+)-nornicotine to have a higher affinity than S-(-)-nornicotine nih.gov, other research has reported less significant differences in binding affinities between the enantiomers of nornicotine to rat cortex (1.1-fold difference) or cerebellum (1.6-fold difference) ufl.edu. This highlights the complexity and potential context-dependency of their interactions.

Table 3: Differential Dopamine Release by Nornicotine Enantiomers

| Enantiomer | Effect on Dopamine Release | Brain Region | Implicated nAChR Subtype | Reference |

| R-(+)-Nornicotine | More potent (~2-fold) stimulation | Nucleus Accumbens | - | nih.govebi.ac.ukresearchgate.net |

| S-(-)-Nornicotine | More effective (~2-fold) evoking | Rat Striatal Slices | α3β2 | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Nornicotine Enantiomers and Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of nornicotine and its analogs influences their pharmacological activity at nAChRs. The optical isomers of nornicotine demonstrate significant differences in their capacity to bind to nicotinic receptors in the rat brain, underscoring the importance of stereochemistry in their pharmacological profiles. researchgate.netontosight.ai

Research into various nicotinic compounds, including nornicotine analogs, has explored how variations in structural features such as the distance between the pyridine (B92270) and the cationic center, steric bulk, and molecular flexibility affect their affinity, potency, and efficacy at different nAChR subtypes, including α4β2, α6β2, α7, and α3β4*. nih.gov For instance, certain structural modifications, such as increased rigidity in the linker units of nAChR ligands, have been shown to enhance potency and selectivity for α9α10 nAChRs over α7 nAChRs. researchgate.net

Furthermore, the specific amino acid composition of nAChR subunits can influence interactions with nornicotine. For example, the presence of a lysine (B10760008) residue at position αG153 in certain nAChR subunits (e.g., α2, α3, α4, α6) can significantly increase the resting affinity for agonists like nornicotine, compared to subunits with a glycine (B1666218) at this position. rupress.org Studies on N-substituted nornicotine analogs have also provided insights into how modifications to the pyrrolidine (B122466) nitrogen affect their in vivo and in vitro activity, contributing to a broader understanding of nornicotine's SAR. researchgate.net

Neurochemical and Behavioral Investigations of Nornicotine in Nonclinical Models

Modulation of Neurotransmitter Systems by Nornicotine (B190312) in Animal Models

Nornicotine, a primary metabolite of nicotine (B1678760) and a natural tobacco alkaloid, exerts significant influence on central neurotransmitter systems, particularly the dopaminergic pathways. nih.govnih.gov Nonclinical studies in animal models have been instrumental in elucidating the neurochemical mechanisms underlying nornicotine's effects, revealing a complex interaction with dopamine (B1211576) release, clearance, and transporter function. These investigations highlight a pharmacological profile for nornicotine that is distinct from nicotine in several key aspects.

Effects on Dopamine Release and Clearance Mechanisms in Specific Brain Regions (e.g., Striatum)

In vitro studies using superfused rat striatal slices have demonstrated that nornicotine is capable of evoking dopamine release. nih.govnih.gov This effect is contingent on the presence of calcium (Ca2+) and is sensitive to blockade by nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists such as mecamylamine, indicating a receptor-mediated process. nih.govnih.gov The action of nornicotine on dopamine release is also stereoselective. nih.gov

A key characteristic of nornicotine's interaction with nAChRs is its ability to induce receptor desensitization. Prolonged exposure to nornicotine leads to a diminished response to subsequent stimulation by either nornicotine or nicotine itself. nih.gov This suggests a cross-desensitization between the two alkaloids, implying that they act on a common population of nAChR subtypes. nih.gov However, research indicates that S-(-)-nornicotine is approximately 12-fold less potent than S-(-)-nicotine in causing this desensitization. nih.gov

While both nicotine and nornicotine influence dopamine dynamics, their effects on dopamine clearance mechanisms diverge. Nornicotine has been shown to decrease the clearance of dopamine in the rat striatum. nih.gov This stands in contrast to the effects of nicotine, which has been observed to increase dopamine clearance. nih.gov This fundamental difference suggests that the nAChRs that mediate the inhibition of dopamine transporter (DAT) function by nornicotine are distinct from those activated by nicotine. nih.gov

| Parameter | Effect of Nornicotine | Effect of Nicotine | Reference |

|---|---|---|---|

| Dopamine Release in Striatum | Evokes release (Ca2+-dependent, mecamylamine-sensitive) | Evokes release | nih.govnih.gov |

| Dopamine Clearance in Striatum | Decreases | Increases | nih.gov |

| nAChR Desensitization | Induces desensitization and cross-desensitization with nicotine | Induces desensitization | nih.gov |

Impact on Dopamine Transporter (DAT) Function and Regulation

Nornicotine's influence on dopaminergic signaling extends to the direct modulation of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft. In vivo voltammetry studies in rats have revealed that nornicotine inhibits the function of the striatal DAT in a manner that is both dose-related and sensitive to mecamylamine. nih.gov This finding strongly suggests that the inhibitory effect of nornicotine on DAT is mediated by nAChRs. nih.gov

The mechanism by which nornicotine inhibits DAT function appears to be distinct from that of other psychostimulants. The nicotinic receptor-mediated nature of this inhibition points to an indirect regulatory pathway rather than a direct binding to the transporter itself. nih.gov As previously noted, the nAChRs involved in this nornicotine-induced DAT inhibition seem to be different from those through which nicotine enhances dopamine clearance. nih.gov This differential modulation of DAT function by nornicotine and nicotine underscores the unique neuropharmacological profile of this nicotine metabolite.

Behavioral Phenotypes Associated with Nornicotine Administration in Animal Models

The neurochemical actions of nornicotine translate into distinct behavioral effects in animal models. These studies are crucial for understanding the potential contribution of nornicotine to the behavioral aspects of tobacco dependence.

Analysis of Discriminative Stimulus Effects

Drug discrimination paradigms are utilized to assess the subjective effects of psychoactive compounds. In these models, animals are trained to recognize and respond to the interoceptive cues produced by a specific drug. Studies have shown that nornicotine can produce nicotine-like discriminative stimulus effects. nih.govnih.gov

In rats trained to discriminate (+)-amphetamine from saline, both (-)-nicotine and (-)-nornicotine produced partial substitution, with approximately 50% of responses being appropriate for the drug-trained lever. nih.gov This suggests that while there are some shared subjective effects with amphetamine, the mechanisms are not identical. nih.gov In these studies, (-)-nicotine was found to be more potent than (-)-nornicotine. nih.gov Furthermore, in rats trained to discriminate the smoking cessation aid varenicline, nornicotine was found to produce partial to full substitution, indicating an overlap in the stimulus effects of these compounds. nih.gov

Effects on Operant Responding and Reinforcement Schedules

Operant conditioning methods, particularly self-administration paradigms, are employed to determine the reinforcing effects of a substance. Research has demonstrated that nornicotine can serve as a reinforcer, as evidenced by rats intravenously self-administering the compound. nih.gov In these studies, responding for nornicotine infusions was significantly higher than for saline, indicating its rewarding properties. nih.gov

The reinforcing efficacy of nornicotine has been assessed using various schedules of reinforcement. In a typical study, the response requirement for each infusion was gradually increased from a fixed-ratio 1 (FR1) schedule to an FR5 schedule. nih.gov The sustained responding under these conditions confirms that nornicotine is sufficiently reinforcing to maintain operant behavior. nih.gov Within the range of doses tested, both nicotine and nornicotine have been shown to produce relatively flat dose-response functions in self-administration studies. nih.gov

Interactions with Nicotine Self-Administration Behavior in Preclinical Models

Given its co-occurrence with nicotine in tobacco and its formation as a nicotine metabolite, the interaction of nornicotine with nicotine-seeking behavior is of significant interest. Preclinical studies have shown that pretreatment with nornicotine can dose-dependently decrease the intravenous self-administration of nicotine in rats. nih.gov

This suppressive effect of nornicotine on nicotine self-administration appears to be specific, as a dose that reduced nicotine intake did not affect responding for sucrose (B13894) reinforcement in tolerant animals. nih.gov A notable finding is that the duration of this suppressant effect is longer for nornicotine than for nicotine. Within the tested dose ranges, the effect of nornicotine lasted approximately twice as long as that of nicotine (120 minutes versus 60 minutes). nih.gov These findings suggest that nornicotine may modulate the reinforcing effects of nicotine and could have implications for tobacco dependence. nih.gov

Preclinical Models for Investigating Nornicotine's Broader Biological Roles

A significant area of preclinical research has focused on the interaction between nornicotine and the amyloid β-protein (Aβ), a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. scripps.edunih.gov In vitro studies have demonstrated that nornicotine can inhibit the aggregation of Aβ. scripps.edusciencedaily.com

The proposed mechanism involves a process known as nornicotine-based glycation. nih.govpnas.org In the presence of glucose, nornicotine can covalently attach to amino acids on the surface of the Aβ protein. scripps.edusciencedaily.com This chemical modification is believed to physically block the critical sites required for the protein to misfold and aggregate into the fibril structures that form plaques. scripps.edupnas.org Specifically, the modification can block the KLVFF sequence, a critical site for amyloid fibril formation. pnas.org By preventing this aggregation, nornicotine could potentially interfere with a key pathological process in Alzheimer's disease. scripps.edusciencedaily.com This research has opened avenues for developing non-toxic small molecules that mimic nornicotine's action to potentially treat the disease. scripps.edusciencedaily.com

| Study Focus | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Nornicotine & Aβ Aggregation | Nornicotine prevents the aggregation of amyloid β-protein. | Covalent modification of Aβ through glycation, physically blocking fibril formation. | scripps.edusciencedaily.compnas.org |

| Site of Action | The modification physically blocks critical sites like the KLVFF sequence. | Prevents protein misfolding and subsequent aggregation into fibrils. | scripps.edupnas.org |

Nornicotine is a naturally occurring pyridine (B92270) alkaloid found in tobacco plants and is recognized for its role as a phytogenic insecticide. nih.govmdpi.com Its insecticidal mechanism of action is similar to that of nicotine and the broader class of neonicotinoid insecticides, which were developed based on nicotine's structure. frontiersin.orgbritannica.com

The primary target for nornicotine in insects is the nicotinic acetylcholine receptor (nAChR) in their central nervous system. frontiersin.orgresearchgate.net Nornicotine acts as an agonist at these receptors, mimicking the action of the neurotransmitter acetylcholine. mdpi.com This binding leads to the continuous stimulation of the postsynaptic membrane, causing excitation of the surrounding nerves. frontiersin.org The persistent activation of nAChRs results in muscle tremors, paralysis, and ultimately, the death of the insect. frontiersin.orgbritannica.com This mode of action provides an alternative to other insecticide classes like organophosphates and pyrethroids. mdpi.com The selectivity of nicotinic compounds for insects over vertebrates is attributed to differences in the receptor binding sites; the negatively charged groups of the insecticides interact strongly with a specific cationic subsite within insect nAChRs. researchgate.net

Genetic and Metabolic Engineering for Nornicotine Pathway Elucidation

Gene Silencing and Knockout Strategies in Nicotiana Species

Gene silencing and knockout strategies have been instrumental in elucidating the nornicotine (B190312) biosynthesis pathway and in developing Nicotiana species with reduced nornicotine content. These approaches aim to inactivate or suppress the expression of genes encoding enzymes involved in nornicotine formation, particularly those responsible for the conversion of nicotine (B1678760) to nornicotine. reginfo.govnih.govlublin.pl

Table 1: Key Gene Manipulation Strategies for Nornicotine Reduction

| Strategy | Target Genes/Enzymes | Effect on Nornicotine | References |

| RNA Interference (RNAi) | CYP82E genes (e.g., CYP82E4, CYP82E5v2, CYP82E10) | Significant reduction (as low as 0.8% of total alkaloids) | reginfo.govnih.govlublin.ploup.com |

| Chemical Mutagenesis (Knockout) | CYP82E4, CYP82E5v2, CYP82E10 | Reduced to ~0.5% of total alkaloid content | reginfo.govnih.govlublin.pl |

| Down-regulation | PMT, MPO | Decreased nicotine and nornicotine, increased anatabine (B1667383)/anabasine (B190304) | oup.comnih.gov |

Targeted Manipulation of CYP82E Genes to Alter Nornicotine Accumulation

The conversion of nicotine to nornicotine is primarily catalyzed by nicotine N-demethylases, which are enzymes encoded by a group of cytochrome P450 genes belonging to the CYP82E subfamily. researchgate.netlublin.ploup.com In Nicotiana tabacum, at least five genes belong to the CYP82E family: CYP82E4, CYP82E5, and CYP82E10 encode functional nicotine N-demethylases, while CYP82E2 and CYP82E3 encode inactive enzymes due to amino acid substitutions. researchgate.netlublin.ploup.comresearchgate.netresearchgate.net

Targeted manipulation of these genes has shown significant success in altering nornicotine accumulation. For instance, RNA interference (RNAi)-induced silencing of CYP82E4 and its close homologues effectively suppressed nicotine to nornicotine conversion, reducing nornicotine levels from 98% to as low as 0.8% in strong converter tobacco lines. nih.gov This reduction is considerably lower than the typical levels found in commercial varieties. nih.gov

Furthermore, knockout mutations induced through chemical mutagenesis in all three functional nicotine N-demethylase genes (CYP82E4, CYP82E5v2, and CYP82E10) in Nicotiana tabacum resulted in plants with very low nornicotine phenotypes, averaging approximately 0.55% of the total alkaloid content. reginfo.govnih.govlublin.pl This demonstrates that combining knockout mutations in these three genes can reduce nornicotine content to levels comparable to or even lower than those achieved with RNAi suppression. reginfo.gov The introduction of these mutations into commercial breeding lines is a promising strategy for reducing NNN levels in tobacco products. reginfo.govnih.gov

Research on wild Nicotiana species also highlights the role of CYP82E genes. For example, Nicotiana langsdorffii does not form nornicotine, whereas the closely related species Nicotiana alata accumulates this alkaloid abundantly. researchgate.netuq.edu.aunih.gov Studies have shown that in N. langsdorffii, two CYP82E genes encoding functional enzymes are inactivated by different molecular mechanisms, including lack of expression or a one-nucleotide deletion leading to a truncated protein. nih.gov In contrast, N. alata possesses four functional CYP82E NND genes. researchgate.netnih.gov This provides strong genetic evidence that CYP82E genes are solely responsible for nornicotine formation in these wild Nicotiana species. nih.gov

Down-regulation of Putrescine Methyltransferase (PMT) and N-Methylputrescine Oxidase (MPO) in Alkaloid Production

Beyond the direct conversion of nicotine to nornicotine, other enzymes in the broader alkaloid biosynthesis pathway can be targeted to indirectly affect nornicotine levels by altering the precursor pool. Putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO) are key enzymes in the biosynthesis of the pyrrolidine (B122466) ring, a component of nicotine and nornicotine. oup.comallenpress.comfrontiersin.orgoup.com PMT catalyzes the first committed step of pyrrolidine formation, converting putrescine to N-methylputrescine. oup.comfrontiersin.orguniprot.orgtandfonline.com MPO then catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which cyclizes to form the N-methylpyrrolinium cation. allenpress.comoup.com

Down-regulation of PMT using co-suppression, antisense, or RNAi techniques in Nicotiana species leads to a significant decrease in nicotine accumulation. oup.comnih.govresearchgate.net Interestingly, PMT knockdown often results in a simultaneous increase in the levels of anatabine, another pyridine (B92270) alkaloid. nih.govresearchgate.net This suggests a compensatory production of pyridine-derived alkaloids when the supply of pyrrolidine rings is blocked. oup.comnih.gov

Similarly, down-regulating MPO through RNAi has been shown to significantly decrease both nicotine and nornicotine levels in tobacco hairy roots, accompanied by substantial increases in anatabine and anabasine. nih.gov This further supports the idea that suppressing the expression of genes involved in pyrrolidine biosynthesis (like ODC, PMT, or MPO) can prompt compensatory production of other pyridine-derived alkaloids. nih.gov MPO genes are expressed specifically in the root and are upregulated by jasmonate treatment. nih.govnih.gov

Overexpression Studies of Key Biosynthetic Enzymes in Model Systems

Overexpression studies provide insights into rate-limiting steps and potential bottlenecks in metabolic pathways. In the context of nornicotine, overexpression of nicotine demethylase enzymes has been explored. For instance, when the nicotine demethylase NtomCYP82E4 (from Nicotiana tomentosiformis) was overexpressed in tobacco BY-2 cells, nornicotine synthesis was triggered, albeit to a minor extent. plos.orgnih.gov This limited production was attributed to the scarcity of the precursor, nicotine. plos.org

However, the production of nornicotine in these cells could be significantly improved by feeding the precursor, nicotine. plos.orgnih.gov Further engineering of another cell line overexpressing the key enzyme NtabMPO1 allowed for stimulation of the accumulation and secretion of nicotine. plos.orgnih.gov Co-cultivation of NtomCYP82E4 overexpressing cells with NtabMPO1 overexpressing cells stimulated nornicotine accumulation even further, demonstrating that the physical presence and interaction of cells can be superior to simply feeding conditioned medium. plos.orgnih.gov This highlights the potential of combining different metabolic modules in plant cell fermentation to enhance target compound productivity. plos.orgnih.gov

Engineering Plant Systems for Modified Alkaloid Profiles

Engineering plant systems for modified alkaloid profiles, particularly to reduce nornicotine, is a crucial goal in tobacco research. The strategies involve both classical breeding techniques leveraging identified genetic mutations and advanced molecular biology tools like RNAi and CRISPR-Cas. researchgate.netlublin.ploup.com

The development of tobacco lines with knockout mutations in CYP82E4, CYP82E5v2, and CYP82E10 has led to significantly decreased nornicotine accumulation in leaves, often accounting for less than 1% of the total alkaloid level. nih.govoup.com These triple knockout lines represent a non-transgenic strategy for lowering nornicotine and NNN levels in tobacco products. reginfo.gov

While molecular biology techniques like RNAi and CRISPR-Cas offer significant opportunities for modifying alkaloid profiles, their widespread agricultural application can be limited by legal regulations and public acceptance. lublin.pl Nonetheless, CRISPR-Cas9 has been successfully applied to generate nicotine-free, non-transgenic tobacco by knocking out the berberine (B55584) bridge enzyme-like (BBL) gene family, which is involved in a later step of nicotine biosynthesis. tu-dortmund.de Although this primarily targets nicotine, such approaches demonstrate the feasibility of precise genome editing to alter alkaloid profiles. tu-dortmund.de

Table 2: Alkaloid Content in Engineered Tobacco (Example Data)

| Genotype | Nornicotine (% of total alkaloids) | Nicotine (% of total alkaloids) | Reference |

| Wild Type (Conventional) | 2-5% | 90-95% | reginfo.govresearchgate.netoup.com |

| CYP82E4 RNAi suppressed | ~0.8% | High (reduced conversion) | nih.gov |

| CYP82E4, CYP82E5v2, CYP82E10 Triple Knockout | ~0.5% | High (reduced conversion) | reginfo.govnih.govlublin.pl |

Computational and Theoretical Approaches in Nornicotine Research

Molecular Modeling and Docking Studies of Nornicotine-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how nornicotine (B190312) interacts with its primary targets, the nicotinic acetylcholine (B1216132) receptors (nAChRs).

Researchers utilize homology modeling to construct three-dimensional structures of nAChR subtypes when experimental structures are unavailable. nih.gov These receptor models serve as the targets for docking simulations where nornicotine is computationally placed into the receptor's binding site. The goal is to identify the most stable binding pose, known as the binding mode, and to quantify the strength of the interaction, typically expressed as a docking score or binding energy.

Key interactions governing the binding of nornicotine and related alkaloids to nAChRs include hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, the pyridine (B92270) nitrogen of nornicotine is a primary hydrogen-bond acceptor site. researchgate.net Studies on related compounds like N-nitrosornicotine (NNN) have shown specific interactions with key amino acid residues within the binding pockets of α4β2 and α7 nAChRs. nih.gov Molecular dynamics simulations further refine these docked poses, providing insights into the stability of the ligand-receptor complex over time and revealing the dynamic nature of the interactions. museu-goeldi.br

These computational models help elucidate the molecular basis for the binding affinity and selectivity of nornicotine for different nAChR subtypes. For example, docking studies comparing various tobacco alkaloids have revealed differences in binding energies that correlate with their observed in vitro potencies. nih.gov

| Ligand | Receptor Subtype | Docking Score (kcal/mol) |

| Nicotine (B1678760) | α4β2 nAChR | -41.45 |

| N-Nitrosornicotine (NNN) | α4β2 nAChR | -54.60 |

| Nicotine | α7 nAChR | -59.54 |

| N-Nitrosornicotine (NNN) | α7 nAChR | -70.86 |

This table presents comparative docking scores for nicotine and N-nitrosornicotine (NNN) with two major nicotinic acetylcholine receptor (nAChR) subtypes. The more negative the score, the stronger the predicted binding affinity. Data sourced from a 2022 study on tobacco smoke constituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Nornicotine Analogs and Derivatives

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. chemmethod.com The process involves several key steps:

Data Set Compilation: A series of nornicotine analogs and derivatives with experimentally measured biological activities (e.g., receptor binding affinity) is collected.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges). mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

QSAR studies on nicotine analogs have provided valuable insights into the structural requirements for potent nAChR binding. For example, research has shown that large substituents at certain positions on the pyrrolidine (B122466) ring are detrimental to binding affinity. nih.gov Conversely, other modifications might enhance binding. These models can then be used to predict the activity of novel, unsynthesized nornicotine derivatives, thereby guiding medicinal chemistry efforts to design more potent or selective ligands. nih.gov

| Structural Feature/Descriptor | Impact on nAChR Binding Affinity | Rationale |

| Large substituent at R1 position | Detrimental | Steric hindrance in the binding pocket. |

| Large substituent at R2 position | Detrimental | Unfavorable steric interactions. |

| Large substituent at R3 position | Detrimental | Unfavorable steric interactions. |

| Hydrogen bond accepting group at R2β | Not Beneficial | May disrupt key interactions within the receptor site. |

This table summarizes findings from a QSAR study on pyrrolidine-modified nicotine agonists, which are structurally analogous to nornicotine derivatives. The positions (R1, R2, R3) refer to specific locations on the pyrrolidine ring where chemical modifications were made. nih.gov

In Silico Predictions and Simulations of Nornicotine Metabolic Pathways and Enzyme Mechanisms

In silico methods are increasingly used to predict the metabolic fate of compounds, a critical aspect of pharmacology and toxicology. mdpi.com For nornicotine, computational approaches help to identify potential metabolites and elucidate the mechanisms of the enzymes responsible for its transformation, primarily Cytochrome P450 (CYP) enzymes. museu-goeldi.br

One of the main metabolic pathways for nicotine is N-demethylation to form nornicotine, a reaction often catalyzed by CYP enzymes. nih.gov Computational simulations can model this process in detail. Molecular docking can be used to predict how nornicotine binds to the active site of specific CYP isoforms, such as CYP2A13. museu-goeldi.br Following docking, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can be applied.

MD simulations provide a dynamic view of the enzyme-substrate complex, revealing how the protein's flexibility accommodates the ligand and positions it for catalysis. museu-goeldi.br These simulations can identify key amino acid residues that stabilize the substrate in the active site through interactions like hydrogen bonds. museu-goeldi.br QM/MM simulations can then be used to model the chemical reaction itself—the breaking and forming of bonds—providing insights into the reaction mechanism and the energetics of the metabolic transformation.

These predictive models are invaluable for several reasons. They can forecast the formation of potentially reactive or toxic metabolites and help understand inter-species differences in metabolism, which is a significant challenge in drug development. mdpi.com By simulating these pathways, researchers can gain a comprehensive understanding of nornicotine's biotransformation without conducting extensive and time-consuming experimental studies. nih.govresearchgate.net

| Computational Method | Application in Nornicotine Metabolism Research | Key Insights Provided |

| Molecular Docking | Predicts the binding pose of nornicotine in the active site of metabolic enzymes (e.g., CYP2A13). | Identifies likely enzyme-substrate pairs and initial binding orientation. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the nornicotine-enzyme complex over time. | Reveals conformational changes, stability of interactions, and the role of specific amino acids. museu-goeldi.br |

| Quantum Mechanics (QM) | Models the electronic structure and reactivity of nornicotine to predict sites of metabolism. | Elucidates reaction mechanisms, transition states, and activation energies for metabolic reactions. |

This table outlines the primary computational methods used to study the metabolic pathways of nornicotine and related compounds, detailing their specific applications and the types of information they can provide.

Future Directions in Nornicotine Academic Research

Elucidation of Remaining Uncharted Biosynthetic and Metabolic Enzymes and Pathways

Despite significant progress, the complete enzymatic machinery and pathways governing nornicotine (B190312) biosynthesis and metabolism remain areas of active investigation. Nornicotine is primarily produced through the N-demethylation of nicotine (B1678760), a process known as nicotine conversion, catalyzed by the enzyme nicotine N-demethylase (NND) chemfaces.com. Studies have identified CYP82E4 as a specific NND gene largely responsible for this conversion, with CYP82E5v2 suggested as a minor NND gene chemfaces.com.

Further research is needed to:

Identify novel NND isoforms: While key NND genes have been identified, the possibility of other enzymes contributing to nornicotine synthesis, especially under varying environmental conditions or in different plant species, warrants exploration.

Map complete metabolic routes: Beyond its formation from nicotine, the full metabolic fate of nornicotine in plants and biological systems, including its degradation pathways and the enzymes involved, is not entirely elucidated. Understanding these routes is crucial for controlling nornicotine levels in tobacco and for assessing its impact in biological systems.

Investigate regulatory mechanisms: The regulatory networks controlling the expression and activity of biosynthetic and metabolic enzymes for nornicotine are complex. Unraveling these mechanisms could provide targets for modulating nornicotine content.

Advanced Structural Biology Approaches for Nornicotine-Bound Receptors

Nornicotine's pharmacological actions are mediated, in part, by its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) wikipedia.orgchemfaces.com. It displays high affinity for specific nAChR subunits, such as alpha-6 and alpha-7 wikipedia.org. Advanced structural biology techniques are pivotal for understanding these interactions at an atomic level.

Future directions include:

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography: Utilizing these techniques to determine high-resolution structures of nornicotine bound to various nAChR subtypes. This would reveal precise binding pockets, conformational changes induced upon binding, and the molecular determinants of its affinity and selectivity.

Computational modeling and simulations: Employing molecular dynamics simulations and docking studies to complement experimental structural data. These methods can predict binding modes, assess binding affinities, and explore the dynamic interactions between nornicotine and its target receptors, including the dopamine (B1211576) transporter (DAT) chemfaces.com.

Structure-activity relationship (SAR) studies: Combining structural data with synthetic chemistry to design and synthesize nornicotine analogs. Evaluating the binding and functional profiles of these analogs can provide insights into the crucial structural features required for receptor interaction and pharmacological activity.

Development of Novel Research Tools and Probes Based on Nornicotine Scaffolds

The nornicotine scaffold, with its unique chemical structure and known interactions with biological targets, presents an excellent foundation for developing novel research tools and probes. Its chemical similarity to nicotine makes it a valuable starting point for exploring nicotinic receptor pharmacology wikipedia.org.

Key areas for development include:

Fluorescent and radiolabeled probes: Synthesizing nornicotine derivatives tagged with fluorescent markers or radioisotopes. These probes could be used for in vitro and in vivo imaging of nAChRs, quantitative receptor binding assays, and tracking nornicotine's distribution and metabolism in biological systems.

Affinity ligands for target isolation: Developing nornicotine-based affinity ligands to purify and characterize nornicotine-binding proteins, including novel receptor subtypes or enzymes. This could facilitate the discovery of previously uncharacterized nornicotine targets.

Chemogenetic and optogenetic tools: Designing nornicotine-derived compounds that can selectively modulate genetically engineered receptors or channels in a light-dependent or ligand-dependent manner. Such tools would enable precise control over neuronal activity and signaling pathways in vitro and in vivo.

Integration of Multi-Omics Data for Comprehensive Nornicotine Pathway Understanding

A holistic understanding of nornicotine's role in biological systems requires the integration of diverse "omics" data sets. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the pathways and networks influenced by or involved in nornicotine biology.

Future research should focus on:

Genomics and transcriptomics: Identifying genes and their expression patterns associated with nornicotine biosynthesis, metabolism, and response in various organisms. This includes examining genetic variations that influence nornicotine levels or sensitivity.

Proteomics: Characterizing the proteome changes in response to nornicotine exposure or in organisms with altered nornicotine metabolism. This can reveal novel enzymes, transporters, or signaling proteins involved in nornicotine pathways.

Metabolomics: Profiling the complete set of metabolites in biological systems under different nornicotine-related conditions. This can uncover previously unknown metabolic pathways, biomarkers, and the broader impact of nornicotine on cellular metabolism.